5-Chloro-2-methylbenzoxazole
Overview
Description
5-Chloro-2-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position on the benzoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
This compound is a derivative of benzoxazole, a class of compounds known for their diverse biological activities . .
Biochemical Pathways
JHN, showed a positive chemotactic response towards 4-chloro-2-nitrophenol, with 5-Chloro-2-methylbenzoxazole identified as a major metabolite . This suggests that this compound might play a role in the biodegradation of certain aromatic compounds.
Result of Action
As a derivative of benzoxazole, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, antifungal, and anticancer activities . .
Biochemical Analysis
Cellular Effects
It has been reported that benzoxazole derivatives, which include 5-Chloro-2-methylbenzoxazole, have been used in antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
Benzoxazole derivatives have been shown to inhibit enzymes and alter gene expression .
Temporal Effects in Laboratory Settings
It has been reported that benzoxazole and its derivatives, including this compound, have been studied for their thermodynamic parameters .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It has been reported that 4-chloro-2-nitrophenol can be biotransformed into this compound by a marine Bacillus sp. strain MW-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with appropriate chlorinated precursors. One common method includes the reaction of 2-aminophenol with 5-chloro-2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate cyclization and formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be used to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups
Scientific Research Applications
5-Chloro-2-methylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners
Comparison with Similar Compounds
2-Methylbenzoxazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2,5-Dimethylbenzoxazole: Contains an additional methyl group, which can influence its physical and chemical properties.
5-Chloro-2-aminobenzoxazole: Contains an amino group instead of a methyl group, leading to different applications and reactivity.
Uniqueness: 5-Chloro-2-methylbenzoxazole is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIGAUHTJBHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051831 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19219-99-9 | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19219-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 5-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19219-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.974 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 5-Chloro-2-methylbenzoxazole in the context of these research papers?
A: this compound is not naturally occurring in the environment described by these research papers. Instead, it is a biotransformation product resulting from the degradation of 4-Chloro-2-nitrophenol (4C2NP) by specific bacterial strains. [, , , ] These bacteria, found in contaminated environments, utilize 4C2NP as a substrate in their metabolic processes, ultimately leading to the formation of this compound.
Q2: Which bacterial strains are known to produce this compound from 4-Chloro-2-nitrophenol?
A2: Research points to several bacterial strains capable of this biotransformation:
- Bacillus subtilis RKJ 700: This soil bacterium can degrade high concentrations of 4C2NP (up to 1.5 mM) and produces this compound as a final product. []
- Bacillus aryabhattai strain PC-7: This bacterium, isolated from wastewater, can also degrade 4C2NP and forms this compound. []
- Marine Bacillus sp. strain MW-1: This marine bacterium is also reported to biotransform 4-Chloro-2-nitrophenol into this compound. []
Q3: How is this compound identified in the laboratory setting?
A3: Researchers employ various analytical techniques to identify and characterize this compound during biodegradation studies:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to separate, identify, and quantify the different compounds present in a sample, including this compound. [, ]
- High-performance liquid chromatography (HPLC): This method is valuable for separating and quantifying this compound and other metabolites in the degradation pathway of 4C2NP. []
Q4: Is there any information available about the structure of this compound?
A: While the provided research focuses on the biotransformation process, one study sheds light on the structure of this compound. A zinc(II) complex utilizing this compound as a ligand was analyzed using single-crystal X-ray diffraction (XRD). [] This analysis confirmed the presence of a 5-chloro-2-methyl-1,3-benzoxazole structure within the complex.
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